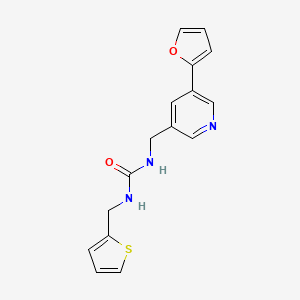

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a urea-based small molecule featuring a pyridine ring substituted with a furan-2-yl group and a thiophen-2-ylmethyl moiety. The compound’s structure combines aromatic heterocycles (furan, pyridine, and thiophene) linked via methylene groups to the urea core. Its synthesis likely involves coupling pyridin-3-ylmethyl and thiophen-2-ylmethyl isocyanates or amine precursors, analogous to methods described for related urea derivatives .

Properties

IUPAC Name |

1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-16(19-11-14-3-2-6-22-14)18-9-12-7-13(10-17-8-12)15-4-1-5-21-15/h1-8,10H,9,11H2,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLRHEVZAAEZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)NCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Intermediate: The initial step involves the synthesis of the pyridine intermediate through a condensation reaction between a furan derivative and a pyridine precursor.

Urea Formation: The pyridine intermediate is then reacted with an isocyanate derivative to form the urea linkage.

Thiophene Addition: Finally, the thiophene moiety is introduced through a coupling reaction, often facilitated by a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides and epoxides.

Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical and biological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

Scientific Research Applications

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can be contextualized against the following analogous urea derivatives:

Structural Analogues with Heterocyclic Substituents

Notes:

- Target vs. Compound 18: The target compound replaces the trifluoromethylphenyl group in 18 with a thiophen-2-ylmethyl moiety, reducing molecular weight and altering electronic properties.

- Thiophene vs. Thioether Linkers: Unlike the thioethyl linker in the dimethylamino-furan derivative , the target’s thiophen-2-ylmethyl group provides a rigid, planar heterocycle, which could influence binding specificity in enzyme active sites.

Research Implications and Gaps

- Structural Analysis : The target’s NMR and HRMS data are unreported, unlike compound 18’s detailed spectral characterization . Future work should prioritize crystallographic studies (e.g., using SHELX programs ) to resolve its conformation and intermolecular interactions.

Conclusion While 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea shares structural motifs with bioactive urea derivatives, its unique combination of heterocycles positions it as a candidate for targeted drug discovery.

Biological Activity

1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound featuring a unique arrangement of heterocyclic moieties, specifically furan, pyridine, and thiophene. This structural complexity is believed to contribute significantly to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The molecular formula of this compound is , with a molecular weight of approximately 280.32 g/mol. The presence of the furan and thiophene rings enhances its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea exhibit various biological activities, including:

- Antimicrobial Activity : Various studies have shown that derivatives with similar structures possess significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus.

- Anticancer Potential : Some compounds in this class have been evaluated for their anticancer activity, showing promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : The structural components may modulate inflammatory pathways, providing a basis for anti-inflammatory applications.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of related compounds demonstrated that 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea exhibited potent activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating the effectiveness of the compound at various concentrations.

| Pathogen | MIC (mg/L) | Activity |

|---|---|---|

| Escherichia coli | 0.01 | Bactericidal |

| Staphylococcus aureus | 0.5 | Bactericidal |

| Salmonella typhi | 0.05 | Bactericidal |

| Bacillus subtilis | No inhibition | Resistant |

This table summarizes the antimicrobial activity observed in vitro, highlighting the broad spectrum of effectiveness against common pathogens.

Anticancer Activity

In vitro studies have also explored the anticancer potential of similar urea derivatives. For instance, compounds with furan and pyridine moieties have shown promising results in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against a panel of clinical isolates. Results indicated that the compound inhibited bacterial growth significantly more than standard antibiotics in certain cases, suggesting its potential as a novel therapeutic agent.

- Case Study on Anticancer Properties : Another investigation focused on the effects of related compounds on breast cancer cell lines, where it was found that these compounds induced significant cytotoxicity compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.